molecular formula C22H19FN2O4 B11151874 methyl 5-(4-fluoro-2-methoxyphenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate

methyl 5-(4-fluoro-2-methoxyphenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate

Cat. No.: B11151874
M. Wt: 394.4 g/mol
InChI Key: CJYABNMGKMQVCQ-UHFFFAOYSA-N
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Description

Methyl 5-(4-fluoro-2-methoxyphenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate is a complex organic compound that belongs to the class of pyrrole derivatives This compound is characterized by its unique structure, which includes a pyrrole ring, an indole moiety, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(4-fluoro-2-methoxyphenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrole Ring: Starting from a suitable precursor, the pyrrole ring can be synthesized through a condensation reaction.

    Introduction of the Indole Moiety: The indole group can be introduced via a cyclization reaction involving an appropriate indole precursor.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a substitution reaction, often using a halogenated precursor.

    Final Esterification: The carboxylate ester group is introduced through an esterification reaction, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the indole moiety, converting it to a hydroxyl group.

    Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chloromethane under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including anti-inflammatory and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, activation of signaling pathways, or interaction with DNA.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(4-chloro-2-methoxyphenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate
  • Methyl 5-(4-bromo-2-methoxyphenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate

Uniqueness

The presence of the fluoro group in methyl 5-(4-fluoro-2-methoxyphenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate imparts unique electronic properties, potentially enhancing its biological activity and stability compared to similar compounds.

Properties

Molecular Formula

C22H19FN2O4

Molecular Weight

394.4 g/mol

IUPAC Name

methyl 5-(4-fluoro-2-methoxyphenyl)-2-methyl-4-(2-oxo-1,3-dihydroindol-3-yl)-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C22H19FN2O4/c1-11-17(22(27)29-3)19(18-13-6-4-5-7-15(13)25-21(18)26)20(24-11)14-9-8-12(23)10-16(14)28-2/h4-10,18,24H,1-3H3,(H,25,26)

InChI Key

CJYABNMGKMQVCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N1)C2=C(C=C(C=C2)F)OC)C3C4=CC=CC=C4NC3=O)C(=O)OC

Origin of Product

United States

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